2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylphenoxy group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with hydrazine hydrate to form 2-(2,4-dimethylphenoxy)acetohydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)acetohydrazide
- 2-(2,4-Dimethylphenoxy)nicotinate
Uniqueness
2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitrophenyl group and an acetohydrazide moiety
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O4/c1-12-3-8-16(13(2)9-12)24-11-17(21)19-18-10-14-4-6-15(7-5-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
GLJPIMVHSOFHSJ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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